Ask1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

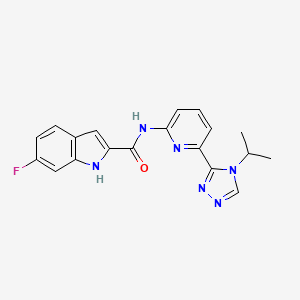

6-fluoro-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O/c1-11(2)26-10-21-25-18(26)14-4-3-5-17(23-14)24-19(27)16-8-12-6-7-13(20)9-15(12)22-16/h3-11,22H,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUQNMNUBOUCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of ASK1 Inhibitors Based on Ask1-IN-2

This technical guide provides a detailed overview of Apoptosis Signal-Regulating Kinase 1 (ASK1) as a therapeutic target and the structure-activity relationship (SAR) of 1H-indole-2-carboxamide derivatives, including the potent inhibitor Ask1-IN-2. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to ASK1 as a Therapeutic Target

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by a wide array of cellular stressors, including oxidative stress (Reactive Oxygen Species), endoplasmic reticulum (ER) stress, inflammatory signals like TNF-α, and calcium influx.[3][4] Once activated, ASK1 initiates downstream signaling that is pivotal in regulating cellular responses such as apoptosis, inflammation, and fibrosis.[1] Due to its central role in these pathological processes, the excessive activation or dysregulation of ASK1 is linked to numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][3]

The ASK1 Signaling Pathway

Under homeostatic conditions, ASK1 is kept in an inactive state through a direct interaction with the reduced form of thioredoxin (Trx).[3][4] Upon exposure to stress signals like ROS, Trx becomes oxidized and dissociates from ASK1. This dissociation allows ASK1 to form homo-oligomeric complexes, leading to autophosphorylation at key threonine residues (e.g., Thr845) in its activation loop, which results in its full enzymatic activation.[3]

Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MKKs): primarily MKK4 and MKK7, which in turn activate c-Jun N-terminal Kinase (JNK), and MKK3 and MKK6, which activate p38 MAPK.[1][4][5] The activation of the JNK and p38 pathways leads to a variety of cellular outcomes that are highly dependent on the cellular context and stimulus, including the induction of apoptosis and the production of inflammatory cytokines.[1][6]

This compound Structure-Activity Relationship (SAR)

This compound (also referred to as compound 19) is a potent, orally active ASK1 inhibitor with a 1H-indole-2-carboxamide scaffold.[1][7] It was developed through structural optimization of a hit compound (compound 7), leading to a significant increase in potency and improved pharmacokinetic properties.[1][5] The SAR studies highlight the importance of the indole-2-carboxamide core as a novel hinge-binding scaffold for achieving high inhibitory activity against the ASK1 kinase.[1]

Quantitative SAR Data

The following table summarizes the inhibitory activities of this compound and a reference compound, Selonsertib (GS-4997). The development of this compound from a less active hit compound demonstrates a successful structure-based drug design campaign.[1]

| Compound | Structure | ASK1 IC₅₀ (nM) | Cellular Inhibition (AP1-HEK293 cells) |

| This compound (Cmpd 19) | 6-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-indole-2-carboxamide | 32.8 [7][8] | 95.59% inhibition at 10 µM[7][8] |

| Selonsertib (GS-4997) | Reference ASK1 Inhibitor | Mentioned as less potent in cellular assays[1] | Weaker inhibitory effect than this compound[1] |

Note: Specific IC₅₀ for the initial hit (compound 7) is not available in the cited abstracts, but its optimization led to the highly potent this compound.

Key Experimental Methodologies

The evaluation of this compound and related compounds involved a series of standardized in vitro and in vivo assays to determine their potency, cellular activity, and therapeutic efficacy.

In Vitro Kinase Inhibition Assay

The biochemical potency of inhibitors against the ASK1 enzyme is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction, which correlates directly with enzyme activity.

Principle:

-

The ASK1 enzyme phosphorylates a substrate using ATP, producing ADP.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the ADP back to ATP and use the newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal.

-

The luminescence intensity is proportional to the ADP concentration and, therefore, the ASK1 activity.

Protocol Outline:

-

Reagent Preparation: Dilute ASK1 enzyme, substrate, ATP, and test compounds (e.g., this compound) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations, followed by 2 µL of enzyme and 2 µL of a substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and record the luminescence.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Activity Assay (AP-1 Reporter Assay)

To confirm that the inhibitor is active in a cellular context, a reporter gene assay is often used. Since the ASK1 pathway activates JNK, which in turn can activate the transcription factor AP-1, an AP-1-driven luciferase reporter assay in a cell line like HEK293 is a relevant method.

Protocol Outline:

-

HEK293 cells are transiently transfected with a plasmid containing the luciferase gene under the control of an AP-1 response element.

-

Cells are pre-treated with various concentrations of the ASK1 inhibitor (e.g., this compound) for 1 hour.[8]

-

The ASK1 pathway is stimulated (e.g., with TNF-α or H₂O₂).

-

After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in the luciferase signal indicates inhibition of the ASK1-JNK-AP-1 signaling axis. This compound was shown to inhibit reporter activity by 95.59% at a concentration of 10 µM.[7][8]

In Vivo Efficacy Model

The therapeutic potential of this compound for treating inflammatory bowel disease was evaluated in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis (UC).[1]

Protocol Outline:

-

UC is induced in mice by administering DSS in their drinking water.

-

A treatment group receives daily oral doses of this compound (e.g., 25 mg/kg), while a control group receives a vehicle.[8][9]

-

Clinical parameters are monitored daily, including body weight loss and a disease activity index (DAI) score (which assesses stool consistency and bleeding).

-

At the end of the study, colon length is measured (shortening is a sign of inflammation), and colon tissues are collected for histological analysis to assess inflammatory cell infiltration and tissue damage.

-

Mechanistic studies can also be performed on tissue lysates to confirm that the inhibitor represses the phosphorylation of ASK1, p38, and JNK in vivo.[1][8]

In this model, this compound significantly attenuated body weight loss, reduced the DAI score, prevented colon shortening, and suppressed inflammatory cell infiltration, demonstrating its efficacy in a relevant disease model.[1]

Conclusion

This compound is a potent and orally bioavailable inhibitor of ASK1, developed from a 1H-indole-2-carboxamide scaffold. The structure-activity relationship studies that led to its discovery underscore the importance of this novel hinge-binding motif for achieving high potency. The compound has demonstrated significant activity in both in vitro and cellular assays and has shown clear therapeutic efficacy in a preclinical model of ulcerative colitis. These findings validate that direct inhibition of the ASK1 kinase is a promising therapeutic strategy for inflammatory diseases and provide a strong foundation for the further development of this class of inhibitors.

References

- 1. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]

Unveiling the Potency of Ask1-IN-2: A Technical Guide to its IC50 Determination

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The central focus of this document is the determination of its half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the methodologies and signaling pathways associated with this compound.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through various experimental assays. The key data points are summarized in the table below, providing a clear comparison of its potency in different contexts.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 32.8 nM | Biochemical Kinase Assay | - | [1][2][3][4][5][6][7] |

| Cellular Inhibition | 95.59% inhibition of luciferase reporter activity at 10 µM | Cell-Based Reporter Assay | AP1-HEK293 | [1][2][6][8] |

The ASK1 Signaling Pathway: A Target for Therapeutic Intervention

ASK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[9] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[6][10] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These, in turn, activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[6][11] The activation of these pathways can lead to various cellular responses, including apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases.[10][12]

Experimental Protocols for IC50 Determination

The determination of the IC50 value for this compound can be achieved through both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Assay)

This protocol outlines a method for determining the in vitro IC50 value of this compound against the ASK1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

96-well white microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase Reaction:

-

Add 2.5 µL of ASK1 enzyme and 2.5 µL of the substrate (MBP) to each well of a 96-well plate.

-

Add 2.5 µL of the serially diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescence values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based AP-1 Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the ASK1 signaling pathway in a cellular context. AP-1 is a transcription factor activated downstream of the JNK/p38 pathway. Therefore, inhibition of ASK1 will lead to a decrease in AP-1 mediated luciferase expression.

Materials:

-

AP-1 Luciferase Reporter HEK293 stable cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or TNF-α as a stimulant

-

Luciferase Assay System

-

96-well white, clear-bottom microplates

Procedure:

-

Cell Seeding:

-

Compound Treatment and Stimulation:

-

The next day, prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for 1 hour at 37°C.

-

Prepare a solution of the stimulant (e.g., PMA or TNF-α) in culture medium and add it to the wells.

-

Incubate the plate for an additional 6-16 hours at 37°C.[1]

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate at room temperature for 2-5 minutes to allow for cell lysis and the luciferase reaction to occur.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of inhibition by comparing the luminescence of the inhibitor-treated wells to the stimulated control wells.

-

Conclusion

This compound is a highly potent inhibitor of ASK1 with a biochemical IC50 of 32.8 nM.[1][2][3][4][5][6][7] The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential ASK1 inhibitors. The understanding of the ASK1 signaling pathway, coupled with reliable methods for quantifying inhibitor potency, is crucial for the continued development of novel therapeutics targeting stress-response pathways in human diseases.

References

- 1. bosterbio.com [bosterbio.com]

- 2. abeomics.com [abeomics.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]

- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. abeomics.com [abeomics.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

Ask1-IN-2: A Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses. Its activation triggers downstream signaling cascades, primarily involving the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which play pivotal roles in inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases. Ask1-IN-2 is a potent and orally active inhibitor of ASK1. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data from relevant studies, detailed experimental protocols, and pathway visualizations.

Introduction to ASK1 Signaling

ASK1 is activated by a variety of stress signals, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and endoplasmic reticulum (ER) stress. Under basal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx). Upon exposure to stress, Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the ATP-binding site of ASK1, thereby preventing its kinase activity. By inhibiting the autophosphorylation and subsequent activation of ASK1, this compound effectively blocks the initiation of the downstream p38 and JNK signaling cascades.

Core Downstream Signaling Pathways of this compound

The primary downstream effect of this compound is the suppression of the JNK and p38 MAPK signaling pathways. This leads to a reduction in the phosphorylation of their respective downstream targets, which ultimately modulates the expression of various genes involved in inflammation and apoptosis.

Inhibition of the ASK1-JNK Signaling Pathway

Activated JNKs translocate to the nucleus and phosphorylate transcription factors such as c-Jun, a component of the Activator Protein-1 (AP-1) complex. This leads to the transcription of pro-inflammatory and pro-apoptotic genes. By inhibiting ASK1, this compound prevents the phosphorylation and activation of JNK, thereby downregulating AP-1 mediated gene expression.

Inhibition of the ASK1-p38 MAPK Signaling Pathway

The p38 MAPK pathway, when activated by ASK1, leads to the phosphorylation of various substrates, including transcription factors and other kinases. This pathway is heavily involved in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound-mediated inhibition of this pathway results in a significant reduction in the synthesis and release of these cytokines.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and the effects of ASK1 inhibition on downstream signaling and cytokine production.

| Inhibitor | Parameter | Value | Assay |

| This compound | IC50 | 32.8 nM | Biochemical Kinase Assay |

Table 1: In vitro inhibitory activity of this compound against ASK1.

| ASK1 Inhibitor | Cell Line | Stimulus | Downstream Target | Effect |

| GS444217 | HMVEC | LPS | p-JNK | Inhibition |

| GS444217 | HMVEC | LPS | p-p38 | No significant inhibition |

| GS-444217 | Rat Glomeruli | NTN | p-p38 | Reduction |

| GS-444217 | Rat Glomeruli | NTN | p-c-Jun | Reduction |

Table 2: Effect of ASK1 inhibitors on downstream MAPK phosphorylation. (Data from studies on other selective ASK1 inhibitors are used as a proxy due to limited public data on this compound).

| ASK1 Inhibitor | Cell/System | Stimulus | Cytokine | Effect |

| GS444217 | HMVEC | LPS | IL-6 | Reduction |

| GS444217 | HMVEC | LPS | IL-8 | Reduction |

| GS444217 | HMVEC | LPS | sVCAM | Reduction |

| GS444217 | HMVEC | LPS | G-CSF | Reduction |

| ASK1-/- mice | Skin | TPA | TNF-α | Diminished production |

| ASK1-/- mice | Skin | TPA | IL-6 | Diminished production |

Table 3: Effect of ASK1 inhibition on inflammatory cytokine production. (Data from studies on other selective ASK1 inhibitors and ASK1 knockout mice are used as a proxy).

Experimental Protocols

Western Blot for Phosphorylated JNK and p38

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T or HMVEC) and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate cells with an appropriate agonist (e.g., LPS or TNF-α) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

AP-1 Luciferase Reporter Assay

-

Cell Transfection: Co-transfect HEK293T cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., PMA or TNF-α) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

DSS-Induced Colitis Mouse Model

-

Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water of C57BL/6 mice for 5-7 days.

-

This compound Treatment: Administer this compound or vehicle control orally once daily, starting from the first day of DSS administration.

-

Monitoring: Monitor body weight, stool consistency, and presence of blood in the stool daily.

-

Tissue Collection and Analysis: At the end of the treatment period, sacrifice the mice and collect the colons. Measure colon length and collect tissue samples for histological analysis (H&E staining) and for measuring cytokine levels (e.g., by ELISA or qPCR).

Visualizations

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for Western blot analysis of phosphorylated JNK and p38.

Conclusion

This compound is a potent inhibitor of the ASK1 signaling pathway, a key regulator of stress-induced inflammation and apoptosis. By targeting ASK1, this compound effectively suppresses the downstream JNK and p38 MAPK cascades, leading to a reduction in the production of pro-inflammatory mediators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ASK1-targeted therapeutics. Further investigation into the specific in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to Ask1-IN-2 and its Role in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under conditions such as oxidative stress, inflammatory signals, and endoplasmic reticulum (ER) stress triggers downstream signaling cascades, primarily involving c-Jun N-terminal kinase (JNK) and p38 MAPK, culminating in inflammation and apoptosis. Dysregulation of the ASK1 pathway is implicated in a variety of human diseases, making it a compelling therapeutic target. Ask1-IN-2 is a potent and orally bioavailable small molecule inhibitor of ASK1. This document provides a comprehensive technical overview of this compound, its mechanism of action in regulating apoptosis, a compilation of its quantitative data, detailed experimental protocols for its evaluation, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to ASK1 Signaling and Apoptosis

ASK1, also known as MAP3K5, functions as a key node in cellular stress signaling.[1] Under homeostatic conditions, ASK1 is maintained in an inactive state through a non-covalent interaction with the reduced form of thioredoxin (Trx).[1][2] The presence of various stressors, most notably reactive oxygen species (ROS), leads to the oxidation of Trx. This conformational change causes Trx to dissociate from ASK1.[2][3]

Once liberated from its inhibitory binding partner, ASK1 undergoes autophosphorylation and activation. Activated ASK1 then phosphorylates and activates its downstream targets, primarily MAP2K4 (MKK4) and MKK7, which in turn activate JNK, and MKK3 and MKK6, which activate p38 MAPK.[4][5] The sustained activation of these JNK and p38 pathways is a crucial step in the initiation of the intrinsic apoptotic program, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[5][6][7] Given its central role in stress-induced apoptosis, inhibiting ASK1 activity presents a promising therapeutic strategy for diseases characterized by excessive cell death and inflammation.

This compound: A Potent and Orally Active ASK1 Inhibitor

This compound is a selective inhibitor of ASK1 kinase activity. It has demonstrated high potency in biochemical assays and effectiveness in cellular and in vivo models.[8][9] Its favorable pharmacokinetic properties, including oral bioavailability, make it a valuable tool for investigating the therapeutic potential of ASK1 inhibition.[8][10]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics reported for this compound, providing a basis for experimental design and comparison.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line / Assay Condition | Source(s) |

| IC₅₀ | 32.8 nM | Biochemical Kinase Inhibition Assay | [8][9][10][11] |

| Cellular Activity | 95.59% Inhibition | AP-1 Luciferase Reporter Assay in HEK293 cells (at 10 µM) | [8][10] |

Table 2: Pharmacokinetic Properties in Rats

| Route | Dose | Parameter | Value | Source(s) |

| Intravenous (i.v.) | 1 mg/kg | Clearance (CL) | 1.38 L/h/kg | [8][9][10] |

| Half-life (T₁/₂) | 1.45 h | [8][9][10] | ||

| Oral (p.o.) | 10 mg/kg | AUClast | 4517 h·ng/mL | [8][9][10] |

| Oral Bioavailability (F) | 62.2% | [8][9][10] | ||

| Half-life (T₁/₂) | 2.31 h | [8][9][10] |

Table 3: In Vivo Efficacy in a Mouse Model of Ulcerative Colitis

| Parameter | Treatment | Result | Source(s) |

| Body Weight | This compound (25 mg/kg, p.o., daily for 7 days) | +11.2% recovery of body weight loss | [8] |

| Disease Activity Index (DAI) | This compound (25 mg/kg, p.o., daily for 7 days) | ~2 unit decrease in DAI score | [8] |

| Signaling Pathway Modulation | This compound (25 mg/kg, p.o., daily for 7 days) | Blockade of ASK1-p38/JNK signaling pathways in colon tissues | [8][9][10] |

Signaling Pathways and Inhibition Mechanism

The following diagrams illustrate the ASK1 signaling cascade and the mechanism of its inhibition by this compound.

Caption: The ASK1 signaling pathway is activated by stress, leading to apoptosis.

Caption: this compound inhibits active ASK1, blocking downstream signaling to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ASK1 inhibitors. The following sections provide protocols for key experiments.

ASK1 Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the kinase activity of ASK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

DTT (1 mM)

-

ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Kinase Reaction:

-

To each well of a white assay plate, add 5 µL of the kinase reaction mix containing recombinant ASK1 enzyme and substrate (e.g., MBP) in kinase buffer.

-

Add 2.5 µL of diluted this compound or vehicle (DMSO in kinase buffer).

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration typically near the Kₘ for ATP).

-

Incubate the reaction for 60 minutes at 30°C or room temperature.[12]

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[12]

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.[12]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of Apoptosis and Pathway Activation

This method is used to detect the phosphorylation status of key signaling proteins (p38, JNK) and markers of apoptosis (cleaved Caspase-3, cleaved PARP) in cell lysates.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., H₂O₂, TNF-α, Sorbitol)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis by adding a stress-inducing agent (e.g., H₂O₂) for the appropriate duration (e.g., 30 minutes for pathway activation, 6-24 hours for apoptosis markers).[13]

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify band intensities. Normalize the intensity of phosphorylated proteins to their total protein counterparts and apoptotic markers to the loading control (β-actin).[13]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is reduced during apoptosis.

Materials:

-

Cell line of interest

-

96-well clear-bottom cell culture plates

-

Apoptosis-inducing agent

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Pre-treat cells with serial dilutions of this compound or vehicle for 1-2 hours.

-

Add the apoptosis-inducing agent and incubate for 24-48 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated, non-stressed control cells.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and validating an ASK1 inhibitor like this compound.

References

- 1. ASK1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Apoptosis Signal-Regulating Kinase 1 in Stress-Induced Neural Cell Apoptosis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]

- 10. glpbio.com [glpbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. promega.es [promega.es]

- 13. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]

Ask1-IN-2 in Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Apoptosis Signal-regulating Kinase 1 (ASK1) in cellular stress response and the utility of Ask1-IN-2 as a potent and selective inhibitor. This document provides a comprehensive overview of the ASK1 signaling pathway, quantitative data on various ASK1 inhibitors, and detailed experimental protocols for researchers investigating this critical stress-activated kinase.

Introduction to ASK1 and Cellular Stress

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] ASK1 is activated by a wide array of cellular stressors, including oxidative stress (e.g., reactive oxygen species - ROS), endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and calcium influx.[1][3] Upon activation, ASK1 initiates a phosphorylation cascade that ultimately leads to the activation of JNK and p38, which in turn regulate various cellular processes such as apoptosis, inflammation, and differentiation.[1][3] Given its central role in stress-induced signaling, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[4]

The ASK1 Signaling Pathway

Under basal conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins, most notably thioredoxin (Trx).[5] Cellular stress, particularly oxidative stress, leads to the oxidation of Trx, causing its dissociation from ASK1.[5] This dissociation allows for ASK1 homo-oligomerization and autophosphorylation at key residues such as Threonine-845, leading to its full activation.[6]

Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MAP2Ks), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway.[1] These MAP2Ks, in turn, phosphorylate and activate JNK and p38 MAPKs, respectively.[1] Activated JNK and p38 then translocate to the nucleus to regulate the activity of various transcription factors, leading to the expression of genes involved in apoptosis, inflammation, and other stress responses.[3][7]

Quantitative Data for ASK1 Inhibitors

A number of small molecule inhibitors targeting ASK1 have been developed. This compound is a potent and orally active inhibitor of ASK1. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable ASK1 inhibitors.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| This compound | 32.8 | Kinase Inhibition Assay | [8] |

| GS-4997 (Selonsertib) | 2.87 | ATP-competitive inhibitor assay | [9] |

| MSC2032964A | 96 | ASK1 Inhibition Assay | [1] |

| NQDI-1 | 3000 | Kinase Inhibition Assay | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other ASK1 inhibitors.

In Vitro ASK1 Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound or other inhibitors

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of ASK1 enzyme solution (concentration to be optimized for linear reaction kinetics).

-

Add 2 µL of a substrate/ATP mix containing MBP and ATP (concentration near the Km for ATP is recommended).

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of ASK1 Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of ASK1, JNK, and p38 in cell lysates.

Materials:

-

Cells of interest (e.g., HEK293, HeLa, or relevant cell line)

-

Cell culture medium and supplements

-

Stress-inducing agent (e.g., H2O2, TNF-α)

-

This compound or other inhibitors

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-ASK1 (Thr845) (e.g., 1:1000 dilution)[6]

-

Total ASK1 (e.g., 1:1000 dilution)

-

Phospho-JNK (Thr183/Tyr185) (e.g., 1:1000 dilution)[11]

-

Total JNK (e.g., 1:1000 dilution)

-

Phospho-p38 (Thr180/Tyr182) (e.g., 1:1000 dilution)[12]

-

Total p38 (e.g., 1:1000 dilution)

-

Loading control (e.g., β-actin or GAPDH, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Induce cellular stress by adding the stress-inducing agent for the desired time (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound or other inhibitors

-

Stress-inducing agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or vehicle, followed by the addition of a stress-inducing agent to induce cell death. Include appropriate controls (untreated cells, cells with stressor only).

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Incubate for a further 2-4 hours or overnight at 37°C to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

In Vivo Application: DSS-Induced Colitis Model

This compound has shown therapeutic potential in a mouse model of ulcerative colitis.[15] The dextran sulfate sodium (DSS) induced colitis model is a widely used preclinical model to study inflammatory bowel disease.

Experimental Workflow:

-

Induction of Colitis: Administer DSS (e.g., 2-5% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[10][16]

-

Treatment: Administer this compound or vehicle orally (p.o.) daily, starting either before or after the initiation of DSS treatment. A potential dosage could be 25 mg/kg.

-

Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis (to assess tissue damage and inflammation), myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and cytokine analysis (e.g., by ELISA or qPCR).

Conclusion

This compound is a valuable tool for investigating the role of the ASK1 signaling pathway in cellular stress responses. Its potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to characterize the effects of this compound and other ASK1 inhibitors. Further investigation into the therapeutic potential of ASK1 inhibition is warranted in various disease models driven by cellular stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]

- 6. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. noblelifesci.com [noblelifesci.com]

- 11. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Calcium-Ask1-MKK7-JNK2-c-Src Signaling Cascade Mediates Disruption of Intestinal Epithelial Tight Junctions by Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. socmucimm.org [socmucimm.org]

The Discovery and Synthesis of Ask1-IN-2: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This document details the underlying signaling pathways, experimental methodologies, and key data associated with this compound.

Introduction to ASK1 and Its Role in Disease

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3][4] This signaling pathway plays a crucial role in cellular responses such as apoptosis, inflammation, and fibrosis.[5] Dysregulation of the ASK1 signaling pathway has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions such as ulcerative colitis.[1][3] Consequently, the development of small molecule inhibitors targeting ASK1 is a promising therapeutic strategy.

The ASK1 Signaling Pathway

The activation of ASK1 is tightly regulated. Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins like thioredoxin (Trx).[2][6] In the presence of oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and activation.[3] Activated ASK1 then propagates the signal downstream, leading to the activation of JNK and p38 pathways, which ultimately results in the cellular responses of apoptosis and inflammation.[7]

Caption: The ASK1 signaling pathway, illustrating activation by stress, downstream targets, and points of inhibition.

Discovery of this compound

This compound, also referred to as compound 19 in the primary literature, was discovered through a structure-based drug design and optimization effort.[3][8] The development of this compound started from a hit compound with an indole-2-carboxamide scaffold, which was subsequently optimized to enhance its potency and pharmacokinetic properties.[3][8] This optimization led to the identification of this compound as a highly potent inhibitor of ASK1.

Synthesis of this compound

The following is a general procedure for the synthesis of 1H-indole-2-carboxamide derivatives, as described in the discovery of this compound.

Procedure A: Intermediates 4a-c (1.00 equiv) are dissolved in DMF (10 mL), followed by the addition of intermediate 7 (1.00 equiv) and K2CO3 (1.10 equiv). The reaction mixture is stirred at room temperature for 2 hours.[2]

Note: This is a generalized procedure. For a detailed, step-by-step synthesis of this compound, please refer to the supplementary information of the primary publication.

Biological Activity and Data Presentation

This compound has demonstrated potent and selective inhibition of ASK1 in biochemical and cell-based assays.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | ASK1 | Kinase Inhibition | 32.8 | [9][10] |

| This compound | AP1 Luciferase | Cell-based | >95% inhibition at 10 µM | [9] |

Table 2: In Vivo Efficacy of this compound in a DSS-Induced Ulcerative Colitis Mouse Model

| Treatment Group | Dosage | Change in Body Weight | Disease Activity Index (DAI) | Colon Length | Reference |

| Vehicle | - | Significant Loss | High | Shortened | [9] |

| This compound | 25 mg/kg, p.o. daily | Significant Recovery (+11.2%) | Decreased by ~2 units | Significantly Prevented Shortening | [9] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| Clearance (CL) | 1.38 L/h/kg | - | [9] |

| Half-life (T1/2) | 1.45 h | 2.31 h | [9] |

| AUClast | - | 4517 h*ng/mL | [9] |

| Oral Bioavailability (F) | - | 62.2% | [9] |

Experimental Protocols

ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against ASK1 using a luminescent kinase assay.

Materials:

-

ASK1 Kinase Enzyme System

-

ADP-Glo™ Kinase Assay Kit

-

Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT[1]

-

Substrate (e.g., Myelin Basic Protein)

-

ATP

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).

-

Add 2 µl of ASK1 enzyme solution.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

AP-1 Luciferase Reporter Assay in HEK293 Cells

This cell-based assay is used to assess the inhibitory activity of compounds on the ASK1 signaling pathway.

Materials:

-

HEK293 cells stably expressing an AP-1 luciferase reporter construct.

-

Cell culture medium and supplements.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

Stimulant to activate the ASK1 pathway (e.g., TNF-α or H₂O₂).

-

Luciferase assay reagent (e.g., ONE-Glo™).

-

White, opaque 96-well or 384-well plates.

Procedure:

-

Seed the AP-1 luciferase HEK293 cells in a white-walled multi-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist to activate the ASK1 pathway.

-

Incubate for a further period to allow for luciferase gene expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Determine the inhibitory effect of the compound on the luciferase signal.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This in vivo model is used to evaluate the efficacy of therapeutic agents for ulcerative colitis.

Materials:

-

C57BL/6 mice.

-

Dextran sulfate sodium (DSS) (e.g., 2.5% w/v in drinking water).

-

Test compound formulation (e.g., this compound in a suitable vehicle for oral administration).

-

Standard diet and housing conditions.

Procedure:

-

Acclimatize the mice for at least one week.

-

Induce colitis by administering DSS in the drinking water for a defined period (e.g., 7 days).[11][12]

-

Administer the test compound or vehicle to the respective groups of mice daily via the desired route (e.g., oral gavage).[9]

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

At the end of the study, euthanize the mice and collect the colons.

-

Measure the colon length as an indicator of inflammation.

-

Process the colon tissue for histological analysis and measurement of inflammatory cytokine levels.

Experimental Workflow

The discovery and characterization of this compound followed a systematic workflow from initial screening to in vivo validation.

Caption: A streamlined workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound is a potent and orally bioavailable inhibitor of ASK1 that has demonstrated significant therapeutic potential in a preclinical model of ulcerative colitis. Its discovery through a rational, structure-based design approach highlights the importance of this strategy in modern drug development. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and inflammatory disease therapeutics. Further investigation into the therapeutic applications of this compound in other ASK1-mediated diseases is warranted.

References

- 1. promega.es [promega.es]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. bioinvenu.com [bioinvenu.com]

- 6. med.emory.edu [med.emory.edu]

- 7. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibitor of Differentiation-2 Protein Ameliorates DSS-Induced Ulcerative Colitis by Inhibiting NF-κB Activation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

Ask1-IN-2 Target Specificity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity profile of Ask1-IN-2, a potent and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed data and methodologies necessary to effectively utilize and further investigate this compound.

Introduction to this compound

This compound is a small molecule inhibitor of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is a key signaling node in cellular stress responses, activated by stimuli such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 initiates downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, which are implicated in apoptosis, inflammation, and fibrosis. The targeted inhibition of ASK1 is therefore a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This compound has been identified as a potent inhibitor of ASK1 with a reported IC50 of 32.8 nM[1][2][3][4].

Quantitative Target Specificity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its development as a specific molecular probe or therapeutic agent. The following table summarizes the inhibitory activity of this compound against its primary target, ASK1. At present, a broad panel kinome scan for this compound is not publicly available. Researchers are encouraged to perform such an analysis to fully characterize its off-target profile.

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| ASK1 | Kinase Inhibition | 32.8 | [1][2][3][4] |

Signaling Pathway

The diagram below illustrates the canonical ASK1 signaling pathway, highlighting its upstream activators and downstream effectors. This compound exerts its function by directly inhibiting the kinase activity of ASK1, thereby blocking the propagation of stress signals to the p38 and JNK pathways.

Caption: The ASK1 signaling cascade initiated by various stress signals.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of kinase inhibitors. The following sections detail the methodologies for key assays relevant to characterizing the target specificity of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.

Objective: To determine the IC50 value of this compound against ASK1.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold serial dilutions.

-

Kinase Reaction Setup:

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase reaction buffer, recombinant ASK1 enzyme, and the substrate (MBP). The optimal concentrations of the enzyme and substrate should be predetermined to ensure the reaction is in the linear range.

-

Add 2 µL of the enzyme/substrate master mix to each well.

-

Prepare an ATP solution in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for ASK1.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

-

Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Kinase Selectivity Profiling (Conceptual Workflow)

To determine the broader selectivity profile of this compound, a comprehensive screen against a panel of kinases is necessary. The following flowchart outlines a typical workflow for such a study.

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound is a potent inhibitor of ASK1, a critical mediator of cellular stress responses. While its high potency against its primary target is established, a comprehensive understanding of its kinase selectivity profile is essential for its application as a precise research tool and for any further therapeutic development. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to further characterize the target specificity of this compound and other kinase inhibitors. The generation of a broad kinome-wide selectivity profile for this compound will be a crucial next step in fully elucidating its pharmacological properties.

References

The Pharmacokinetic Profile of ASK1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacokinetic (PK) properties of preclinical Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. As of the latest literature review, specific in vivo pharmacokinetic data for Ask1-IN-2 is not publicly available. Therefore, to fulfill the core requirements of this guide, we will present data from a representative, well-characterized preclinical ASK1 inhibitor, Compound 32 , as described in a 2021 publication from Genentech.[1][2] This approach allows for a comprehensive examination of the methodologies and expected data for an early-stage ASK1 inhibitor.

Introduction to ASK1 Inhibition

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively. This signaling pathway plays a pivotal role in cellular responses such as apoptosis, inflammation, and fibrosis. Consequently, the inhibition of ASK1 is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).

This compound has been identified as a potent, orally active inhibitor of ASK1 with an IC50 of 32.8 nM. However, a thorough understanding of the pharmacokinetic profile of any drug candidate is essential for its development and translation into a viable therapeutic. This technical guide provides an in-depth overview of the key pharmacokinetic parameters, the experimental protocols used to determine them, and the underlying signaling pathway relevant to ASK1 inhibitors.

Data Presentation: Pharmacokinetics of a Preclinical ASK1 Inhibitor

The following tables summarize the in vitro and in vivo pharmacokinetic data for a representative preclinical ASK1 inhibitor, Compound 32.

Table 1: In Vitro Properties of Compound 32

| Parameter | Value |

| ASK1 Cellular IC50 | 25 nM |

| Human Liver Microsomal Clearance | < 8.3 mL/min/kg |

| Rat Liver Microsomal Clearance | < 16.6 mL/min/kg |

| MDR1-LLC-PK1 Permeability (Papp A-B) | 54.9 nm/s |

| MDR1-LLC-PK1 Permeability (Papp B-A) | 262.3 nm/s |

| Solubility at pH 1 | 155 µM |

Data sourced from a 2021 publication by Genentech.

Table 2: In Vivo Pharmacokinetics of Compound 32 in Rats

| Parameter | Value |

| Clearance (Cl) | 1.6 L/h/kg |

| Unbound Clearance (Clu) | 56 L/h/kg |

| Brain Penetration (Kp,uu) | 0.46 |

Data sourced from a 2021 publication by Genentech.[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of preclinical ASK1 inhibitors.

In Vitro ASK1 Inhibition Assay

Objective: To determine the potency of a compound in inhibiting ASK1 kinase activity in a cellular context.

Methodology:

-

Cell Culture: A suitable human cell line endogenously expressing ASK1 (e.g., HEK293) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of the test compound (e.g., this compound or Compound 32) for a specified period (e.g., 1 hour).

-

ASK1 Activation: ASK1 is activated by treating the cells with a known stressor, such as hydrogen peroxide (H₂O₂) or tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Immunoblotting: Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is probed with a primary antibody specific for the phosphorylated (active) form of an ASK1 substrate (e.g., phospho-p38 or phospho-JNK) and a primary antibody for the total form of the substrate as a loading control.

-

Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the ratio of phosphorylated to total substrate is calculated.

-

IC50 Determination: The percentage of inhibition at each compound concentration is determined relative to the vehicle control, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound after administration to a preclinical species (e.g., rat).

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with access to food and water.

-

Compound Administration: The test compound is formulated in a suitable vehicle and administered via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to different groups of animals to determine bioavailability.

-

Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Cl: Clearance.

-

Vd: Volume of distribution.

-

F%: Oral bioavailability (calculated by comparing the AUC from oral administration to the AUC from intravenous administration).

-

ASK1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for evaluating an ASK1 inhibitor.

ASK1 Signaling Pathway

Caption: The ASK1 signaling pathway is activated by various cellular stressors.

Preclinical Evaluation Workflow for an ASK1 Inhibitor

Caption: A typical preclinical workflow for the development of an ASK1 inhibitor.

Conclusion

The successful development of a novel ASK1 inhibitor, such as this compound, is contingent upon a thorough understanding of its pharmacokinetic properties. This technical guide has outlined the key in vitro and in vivo parameters that are critical for the preclinical assessment of these compounds. While specific data for this compound is not yet in the public domain, the provided data for a representative preclinical ASK1 inhibitor, along with detailed experimental protocols, offer a robust framework for researchers and drug development professionals in this field. The continued investigation into the pharmacokinetics and pharmacodynamics of novel ASK1 inhibitors will be crucial in advancing these promising therapeutic agents toward clinical application.

References

Ask1-IN-2: A Technical Guide for Ulcerative Colitis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. The pathogenesis involves a complex interplay of genetic susceptibility, environmental factors, and dysregulated immune responses. A key signaling node that integrates various stress and inflammatory signals is the Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 activation, driven by stimuli such as tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS), leads to the downstream activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs). This cascade plays a pivotal role in promoting inflammation and apoptosis, two key processes in the pathology of UC.

Ask1-IN-2 is a potent and selective inhibitor of ASK1, representing a promising therapeutic strategy to mitigate colonic inflammation. This document provides a comprehensive technical overview of the role of ASK1 in UC, the mechanism of action for an ASK1 inhibitor like this compound, preclinical data from representative studies, and detailed experimental protocols for its evaluation.

The ASK1 Signaling Pathway in Ulcerative Colitis

ASK1 is a central mediator of cellular stress. In the context of ulcerative colitis, various inflammatory and stress signals converge to activate this kinase.

-

Activation by Inflammatory Cytokines: Pro-inflammatory cytokines like TNF-α, abundant in the inflamed colon, bind to their receptors and recruit TNF receptor-associated factor (TRAF) proteins, such as TRAF2 and TRAF6. These adaptors facilitate the activation of ASK1.

-

Activation by Oxidative Stress: The chronic inflammation in UC generates significant oxidative stress through the production of reactive oxygen species (ROS). Under normal conditions, ASK1 is kept in an inactive state by binding to the reduced form of thioredoxin (Trx). High levels of ROS oxidize Trx, causing it to dissociate from ASK1, thereby leading to ASK1 activation through autophosphorylation.

-